![molecular formula C25H21NO6 B12048425 (R)-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid](/img/structure/B12048425.png)
(R)-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a benzo[1,3]dioxol ring and a fluorenylmethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reactions and purifications required .
Chemical Reactions Analysis
Types of Reactions
®-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Based on the search results provided, here's what can be gathered regarding the applications of (R)-3-Benzo[1,3]dioxol-5-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid:
This compound appears to be related to the preparation of (2S)-2-[[(9H-fluorene-9-yl methoxy) carbonyl] amino]-3-(2,2-dimethyl-1,3-benzo dioxol-5-yl)propionate .
Scientific Research Applications
- Peptide Synthesis: The compound (2S)-2-[[(9H-fluorene-9-ylmethoxy) carbonyl] amino]-3-(2,2-dimethyl-1,3-benzo dioxol-5-yl)propionic acid is used as a non-natural amino acid protecting reagent in the field of peptide synthesis .
- Preparation Method: It is synthesized through a method involving the reaction of levodopa with Fmoc N-hydroxysuccinimide ester to obtain Fmoc acyl levodopa, which then reacts with 2,2-dimethoxypropane .
- Reagent: this compound is related to (R)-Benzo[1,3]dioxol-5-yl-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid .
Chemical Information
- Molecular Formulas: The molecular formula for a related compound, Merck this compound, is C9H7F3O . Another related compound, (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid, has the molecular formula C10H11NO4 .
- Synonyms: (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid is also known as (R)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid .
- SMILES: The SMILES string for (R)-Benzo[1,3]dioxol-5-yl-[(9 H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid is OC(C@@HNC(OCC3C4=C(C5=C3C=CC=C5)C=CC=C4)=O)=O . The SMILES string for (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid is C1OC2=C(O1)C=C(C=C2)C@@HN .
** रिएक्शन Details**
- The method for preparing (2S)-2-[[(9H-fluorene-9-ylmethoxy) carbonyl] amino]-3-(2,2-dimethyl-1,3-benzo dioxol-5-yl)propionic acid involves using tetrahydrofuran as a solvent and pyridinium p-toluenesulfonate as a catalyst .
- The reaction steps include dissolving fluorene methoxy carbonyl acyl levodopa in THF, adding 2,2-Propanal dimethyl acetal in a 1:10 mol ratio, and pyridinium tosylate in a 1:0.2 mol ratio .
- The mixture is refluxed for 8 hours, then THF is concentrated, ethyl acetate is added for dissolution, and the solution is washed .
Mechanism of Action
The mechanism of action of ®-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- ®-Benzo[1,3]dioxol-5-yl-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
- ®-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
- ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-fluoro-phenyl)-butyric acid
Uniqueness
Compared to these similar compounds, ®-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid stands out due to its specific structural features and the unique combination of functional groups. These characteristics confer distinct chemical and biological properties, making it particularly valuable for certain applications .
Q & A
Q. Basic: What are the optimal synthetic routes for preparing (R)-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid?
The synthesis typically involves sequential protection and coupling steps. Key steps include:
- FMOC protection : The 9H-fluoren-9-ylmethoxycarbonyl (FMOC) group is introduced to protect the amino group under anhydrous conditions using reagents like FMOC-Cl in dichloromethane (DCM) at 0–4°C .
- Coupling reactions : The benzo[1,3]dioxol-5-yl moiety is incorporated via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dimethylformamide (DMF) at room temperature .
- Deprotection and purification : Final deprotection of the FMOC group is achieved with 20% piperidine in DMF, followed by reverse-phase HPLC purification (C18 column, acetonitrile/water gradient) .
Q. Basic: Which analytical techniques are critical for characterizing this compound?
- HPLC : Used to confirm purity (>95% by C18 column, UV detection at 254 nm) and monitor reaction progress .
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) verify stereochemistry and functional groups (e.g., FMOC aromatic protons at δ 7.3–7.8 ppm) .
- Mass spectrometry : High-resolution MS (ESI or MALDI-TOF) confirms molecular weight (expected [M+H]⁺ ~500–550 Da) .
Q. Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?
Discrepancies in NMR or MS data often arise from:
- Substituent effects : The benzo[1,3]dioxol group’s electron-donating properties may shift proton signals compared to phenyl or cyclohexyl analogs .
- Stereochemical interference : Enantiomeric impurities (e.g., S vs. R configuration) can split peaks in chiral HPLC; use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Resolution strategy : Cross-validate data with X-ray crystallography (for single crystals) or computational modeling (DFT for predicted spectra) .
Q. Basic: How is this compound applied in peptide synthesis?
It serves as a protected amino acid building block in solid-phase peptide synthesis (SPPS):
- FMOC strategy : The FMOC group is selectively removed under mild basic conditions (piperidine), enabling iterative coupling .
- Side-chain compatibility : The benzo[1,3]dioxol group is stable under SPPS conditions (e.g., TFA cleavage), making it suitable for incorporating aromatic residues .
Q. Advanced: What strategies minimize side reactions during coupling steps?
- Activation optimization : Use HOBt or Oxyma Pure to suppress racemization during carbodiimide activation .
- Temperature control : Perform couplings at 0–4°C to reduce β-sheet formation in hydrophobic sequences .
- Real-time monitoring : Employ in-situ FTIR to detect undesired acylation or oxidation byproducts .
Q. Basic: What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use a fume hood to avoid inhalation of fine particles .
- Storage : Keep in airtight containers under argon at –20°C to prevent oxidation and moisture absorption .
Q. Advanced: How do storage conditions impact the compound’s stability?
- Temperature : Degradation accelerates above 25°C; stability studies show <5% decomposition at –20°C over 12 months .
- Light sensitivity : The FMOC group is prone to photodegradation; store in amber vials .
- Solvent compatibility : Avoid DMSO for long-term storage due to sulfoxide formation; use DMF or acetonitrile .
Q. Advanced: How do structural analogs (e.g., tert-butoxy or nitro substituents) affect bioactivity?
- Electron-withdrawing groups (e.g., –NO₂ in ) enhance electrophilicity, potentially improving binding to serine proteases .
- Steric effects : Bulky substituents (e.g., tert-butoxy) may reduce solubility but increase selectivity in enzyme inhibition assays .
Q. Advanced: What methodologies ensure enantiomeric purity in synthesis?
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives during asymmetric synthesis .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .
- Quality control : Validate enantiopurity via polarimetry ([α]D²⁵) and chiral HPLC .
Properties
Molecular Formula |
C25H21NO6 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(2R)-3-(1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21NO6/c27-24(28)21(11-15-9-10-22-23(12-15)32-14-31-22)26-25(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13-14H2,(H,26,29)(H,27,28)/t21-/m1/s1 |
InChI Key |
DBRIPJFWEWCYMW-OAQYLSRUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.